

Tussilagone: A Technical Guide to Its Natural Sources and Chemical Variability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Tussilagone, a sesquiterpenoid of the oplopane class, is a prominent bioactive compound isolated primarily from the flower buds of Tussilago farfara L., commonly known as coltsfoot. Renowned for its traditional use in treating respiratory ailments, **Tussilagone** has garnered significant scientific interest for its diverse pharmacological activities, particularly its potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the natural sources of **Tussilagone**, its chemical variability, and the signaling pathways it modulates. Detailed experimental protocols for its extraction, purification, structural elucidation, and key biological assays are presented to facilitate further research and development.

Natural Sources and Chemical Profile

Tussilagone is predominantly found in the flower buds of Tussilago farfara, a perennial herbaceous plant belonging to the Asteraceae family.[1] This plant is native to Europe and parts of Western and Central Asia.[1] The flower buds, known as Flos Farfarae or 'Kuandonghua' in traditional Chinese medicine, are the primary source for the isolation of **Tussilagone** and its related sesquiterpenoids.[2]

The chemical composition of Tussilago farfara is diverse and varies depending on the plant organ and its developmental stage.[3] Beyond **Tussilagone**, the plant contains a rich array of



phytochemicals, including other sesquiterpenoids, flavonoids, phenolic acids, and chromones. [3][4]

Chemical Variability of Tussilagone and Related Compounds

The chemical landscape of Tussilago farfara is complex, with numerous compounds structurally related to **Tussilagone**. These include other sesquiterpenoids of the bisabolane and oplopane types.[5] The plant is also a source of various flavonoids, phenolic acids, and chromones.[6][7] This chemical diversity contributes to the plant's overall pharmacological profile.

Quantitative Analysis of Tussilagone

The concentration of **Tussilagone** in Tussilago farfara can vary based on factors such as cultivation practices and extraction methods. Continuous cropping, for instance, has been shown to decrease the yield of **Tussilagone** over time. The choice of extraction technique also significantly impacts the yield.



Plant Material	Extraction/Ana lytical Method	Compound	Yield/Content	Reference
Tussilago farfara Flower Buds (Farfarae Flos)	Online SPE- HPLC	Tussilagone	0.74 mg/g	[8]
Tussilago farfara Buds Crude Extract	Supercritical Fluid Extraction with CO2 (SFE- CO2)	Tussilagone	0.33%	[3]
Tussilago farfara Buds Crude Extract	Solvent Extraction	Tussilagone	0.17%	[3]
500 mg Crude Extract from Tussilago farfara	High-Speed Counter-Current Chromatography (HSCCC)	Tussilagone	32 mg	[9]
500 mg Crude Extract from Tussilago farfara	High-Speed Counter-Current Chromatography (HSCCC)	14-acetoxy-7β- (3'-ethyl cis- crotonoyloxy)-1α -(2'-methyl butyryloxy)- notonipetranone	18 mg	[9]
500 mg Crude Extract from Tussilago farfara	High-Speed Counter-Current Chromatography (HSCCC)	7β-(3'-ethyl cis- crotonoyloxy)-1α -(2'-methyl butyryloxy)-3,14- dehydro-Z- notonipetranone	21 mg	[9]

Experimental Protocols Extraction and Purification of Tussilagone

Method 1: Steam Distillation and Alcohol Precipitation

Foundational & Exploratory





This method is suitable for obtaining a crude extract rich in volatile components, including **Tussilagone**.

- Pulverization: Grind dried Tussilago farfara flower buds into a coarse powder.
- Extraction: Place the powder in a multi-function extractor and add distilled water in a 1:2 to 1:3 powder-to-water weight ratio.
- Soaking: Soak the mixture at room temperature for 3-5 hours.
- Heating Extraction: Heat the mixture with agitation at 20-35°C for 10-36 hours, then increase the temperature to 60-80°C.
- Steam Distillation: Distill for 2-3 hours, collecting the effluent.
- Separation: Separate the volatile oil and distillate using an oil-water separator.
- Filtration and Concentration: After distillation, cool the remaining mixture to below 35°C and filter press the medicinal residues to obtain the juice. The filtrate is then concentrated under vacuum at 60-75°C to a relative density of 1.10-1.20 (at 40°C).
- Drying: The concentrated solution is spray-dried to obtain an extractum with a water content of less than 3%.
- Final Product: The extractum is mixed with the collected volatile oil and ground into a fine powder.[7]

Method 2: High-Speed Counter-Current Chromatography (HSCCC)

This technique is highly effective for the preparative separation and purification of **Tussilagone** from a crude extract.

- Crude Extract Preparation: A crude extract is obtained from Tussilago farfara flower buds, typically through solvent extraction.
- Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:0.5:1.1:0.3, v/v/v/v) is prepared and equilibrated.[1]



- HSCCC Separation:
 - The HSCCC column is filled with the upper phase as the stationary phase.
 - The lower phase is pumped into the column as the mobile phase at a flow rate of 1.0 mL/min, while the apparatus is rotated at a set speed.
 - After hydrodynamic equilibrium is established, the crude extract dissolved in a mixture of the upper and lower phases is injected.
- Fraction Collection and Analysis: Fractions are collected based on the chromatogram monitored at 220 nm. The collected fractions containing **Tussilagone** are concentrated, and the purity is determined by HPLC.[1]

Structural Elucidation

The definitive structure of **Tussilagone** and its analogs is determined using a combination of spectroscopic methods.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
 the exact mass and molecular formula of the compound. Tandem MS (MS/MS) experiments
 are employed to study the fragmentation patterns, which provide valuable information about
 the compound's structure. A dereplicative method using multiple scan modes can be utilized
 to identify oplopane- and bisabolane-type sesquiterpenoids.[10][11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure, including the stereochemistry of the molecule.[10]

Western Blot Analysis for NF-kB and p38 MAPK Signaling

This protocol details the investigation of **Tussilagone**'s effect on key inflammatory signaling pathways.

 Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and treat them with varying concentrations of **Tussilagone** for a specified time, followed by



stimulation with an inflammatory agent like lipopolysaccharide (LPS).

- Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
- SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38 MAPK and NF-κB p65, as well as an internal loading control (e.g., β-actin), overnight at 4°C.
 - Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-kB Luciferase Reporter Assay

This assay quantitatively measures the effect of **Tussilagone** on NF-kB transcriptional activity.

- Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
- Treatment and Stimulation: After transfection, treat the cells with Tussilagone for a
 designated period, followed by stimulation with an NF-κB activator (e.g., TNF-α).



- Cell Lysis: Lyse the cells using a passive lysis buffer.
- Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as fold induction of NF-kB activity.[12][13]

Heme Oxygenase-1 (HO-1) Induction Assay

This protocol assesses the ability of **Tussilagone** to induce the expression of the antiinflammatory enzyme HO-1.

- Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat them with different concentrations of **Tussilagone** for various time points.
- Protein Extraction and Western Blotting: Extract total protein from the cells and perform
 Western blot analysis as described in section 3.3, using a primary antibody specific for HO-1.
- Analysis of HO-1 Activity (Optional): To confirm that the induced HO-1 is functionally active, pre-treat cells with an HO-1 inhibitor (e.g., zinc protoporphyrin IX) before Tussilagone treatment and subsequent inflammatory stimulation. Measure the production of inflammatory mediators like nitric oxide (NO) or prostaglandin E2 (PGE2) to determine if the anti-inflammatory effects of Tussilagone are reversed.[14]

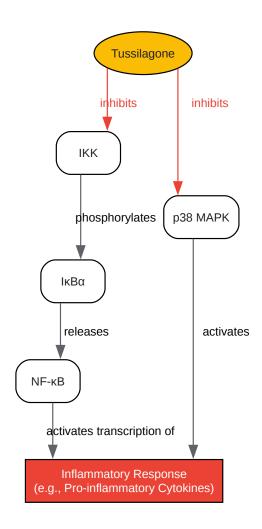
Signaling Pathways Modulated by Tussilagone

Tussilagone exerts its pharmacological effects by modulating several key signaling pathways, primarily those involved in inflammation.

Inhibition of NF-kB and p38 MAPK Signaling Pathways

Tussilagone has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][15] This inhibition leads to a reduction in the production of pro-inflammatory mediators.





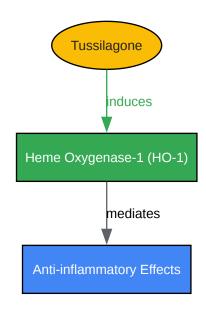
Click to download full resolution via product page

Inhibition of NF-κB and p38 MAPK pathways by **Tussilagone**.

Induction of Heme Oxygenase-1 (HO-1)

Tussilagone can induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.[10] The induction of HO-1 contributes to the resolution of inflammation.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. phcoq.com [phcoq.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Analysis of the Anatomy, Phenolic Profile, and Antioxidant Capacity of Tussilago farfara L. Vegetative Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102526152A Preparation method for tussilago farfara extract Google Patents [patents.google.com]
- 8. Extraction and determination of tussilagone from Farfarae Flos with online solid-phase extraction-high-performance liquid chromatography using a homemade monolithic cartridge doped with porous organic cage material PubMed [pubmed.ncbi.nlm.nih.gov]







- 9. tussilago_farfara_l [Tinkturenpresse] [tinkturenpresse.de]
- 10. researchgate.net [researchgate.net]
- 11. A strategy for identification and structural characterization of oplopane- and bisabolanetype sesquiterpenoids from Tussilago farfara L. by multiple scan modes of mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-kB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Tussilagone: A Technical Guide to Its Natural Sources and Chemical Variability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682564#natural-sources-and-chemical-variability-of-tussilagone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com